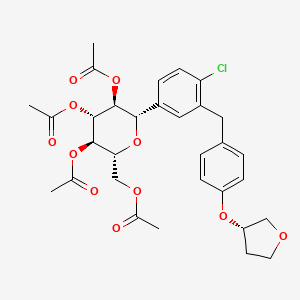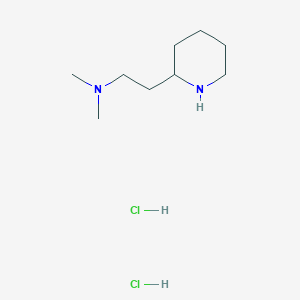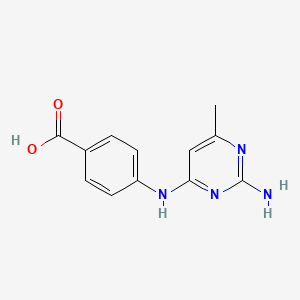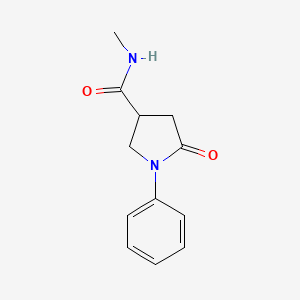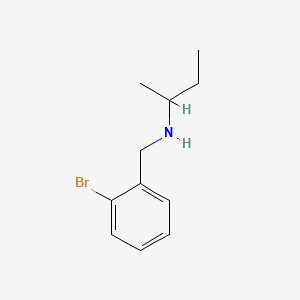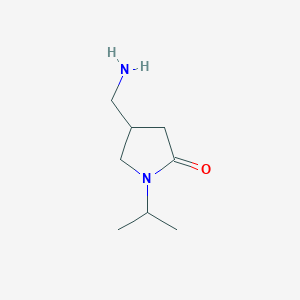
4-(Aminomethyl)-1-(propan-2-yl)pyrrolidin-2-one
Übersicht
Beschreibung
4-(Aminomethyl)-1-(propan-2-yl)pyrrolidin-2-one, also known as AMPP, is an organic compound with a wide range of applications in both scientific research and industrial production. It is a cyclic amine that is used as a building block for the synthesis of other compounds, as well as a catalyst for certain reactions. AMPP is also a useful tool in the study of biochemical and physiological effects, as well as a versatile additive in laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
Pyrrolidine Ring in Drug Discovery
The pyrrolidine ring, a core structure in 4-(aminomethyl)-1-(propan-2-yl)pyrrolidin-2-one, is widely utilized in medicinal chemistry for developing compounds to treat various human diseases. This interest is driven by the ring's ability to efficiently explore pharmacophore space due to its sp^3-hybridization, contribution to stereochemistry, and increased three-dimensional coverage through "pseudorotation". Pyrrolidine and its derivatives, including pyrrolizines and pyrrolidine-2,5-diones, show significant bioactivity and target selectivity. The review by Petri et al. (2021) covers synthetic strategies and the structure-activity relationship of these compounds, highlighting how stereochemistry influences the biological profile of drug candidates.
Arylmethylidenefuranones Reactivity
Research on arylmethylidene derivatives of furan-2-ones, closely related to pyrrolidine structures, has shown that the reaction direction depends on the initial reagents, nucleophilic agent strength, and reaction conditions. This leads to the formation of various compounds like pyrrolones, emphasizing the structural versatility and reactivity of pyrrolidine-related scaffolds. The study by Kamneva et al. (2018) systematizes the reactions of these compounds, demonstrating their broad application potential in synthesizing cyclic and heterocyclic compounds.
Stereochemistry and Pharmacology
The stereochemistry of phenylpiracetam, a derivative of pyrrolidin-2-one, has been extensively explored for its impact on pharmacological properties. The research summarized by Veinberg et al. (2015) indicates a direct relationship between the configuration of stereocenters and the biological properties of enantiomers. This underscores the critical role of stereochemistry in the medicinal application of pyrrolidin-2-one derivatives, guiding the design of more effective pharmaceuticals.
Hybrid Catalysts in Synthesis
The pyrano[2,3-d]pyrimidine core, related to pyrrolidin-2-one structures, has been highlighted for its significance in medicinal and pharmaceutical industries due to its synthetic and bioavailability applications. Research by Parmar et al. (2023) reviews the synthetic pathways and applications of hybrid catalysts in developing these scaffolds, emphasizing the versatility and potential of pyrrolidine-derived compounds in leading to novel biological molecules.
Pyrrolidone-based Surfactants
Pyrrolidone derivatives, including those based on pyrrolidine structures, have been reviewed for their surface-active properties. The review by Login (1995) discusses the chemistry and applications of pyrrolidone-based surfactants, showing how the pyrrolidone functional group enhances the performance of various surfactant structures through improved solubility, compatibility, and reduced toxicity.
Eigenschaften
IUPAC Name |
4-(aminomethyl)-1-propan-2-ylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-6(2)10-5-7(4-9)3-8(10)11/h6-7H,3-5,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIAZARVPPDEJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(CC1=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-1-(propan-2-yl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



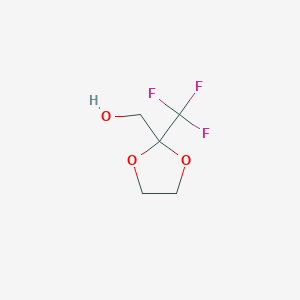
![8-Methylimidazo[1,2-a]pyrazine](/img/structure/B3166892.png)
![5,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrazine](/img/structure/B3166898.png)
![8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B3166904.png)
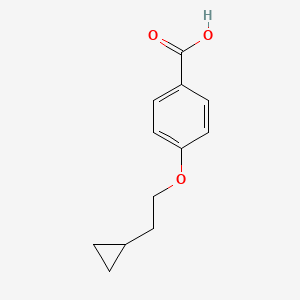
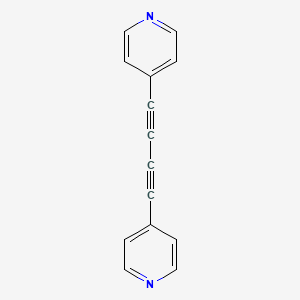
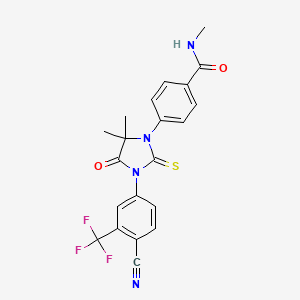
![D-Glucopyranoside, methyl 1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-](/img/structure/B3166923.png)
